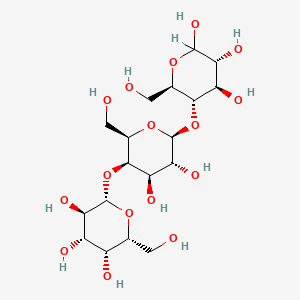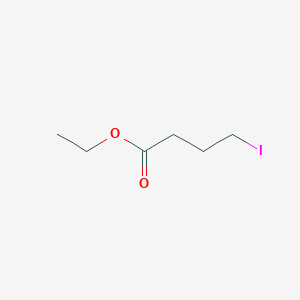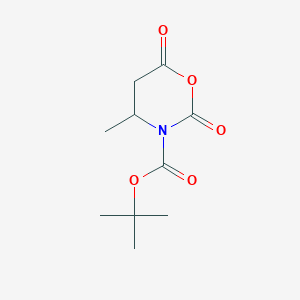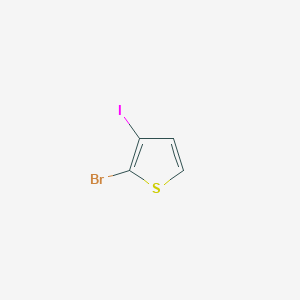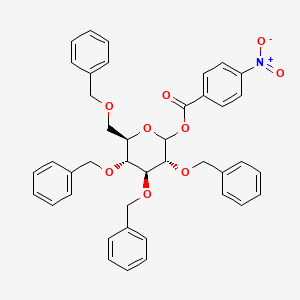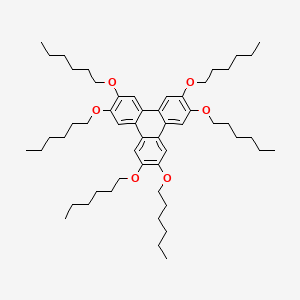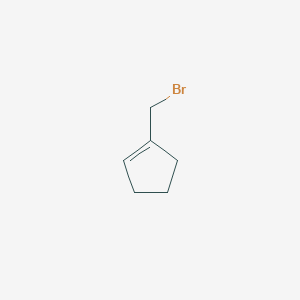
1-(Bromomethyl)cyclopentene
Descripción general
Descripción
1-(Bromomethyl)cyclopentene is a chemical reagent used in the preparation of Penicibilaenes . It has a molecular formula of C6H9Br .
Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)cyclopentene consists of a cyclopentene ring with a bromomethyl group attached to it . It has a molecular weight of 161.040 Da .Physical And Chemical Properties Analysis
1-(Bromomethyl)cyclopentene has a density of 1.4±0.1 g/cm^3, a boiling point of 149.8±19.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.3 mmHg at 25°C . It has a molar refractivity of 35.1±0.3 cm^3, and its polarizability is 13.9±0.5 10^-24 cm^3 .Aplicaciones Científicas De Investigación
Organic Synthesis
1-(Bromomethyl)cyclopentene: is a versatile building block in organic synthesis. Its reactivity allows for the formation of various functional groups through substitution reactions. For instance, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which is fundamental in constructing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, 1-(Bromomethyl)cyclopentene serves as a precursor for synthesizing cyclopentene derivatives that have potential pharmacological activities. These derivatives can be screened for activity against a range of biological targets, contributing to the development of new drugs .
Material Science
This compound is used in the synthesis of polymers and small molecules that form part of materials with specific properties. For example, it can be incorporated into polymers to introduce bromine atoms, which can further be used to cross-link polymers or to introduce other functional groups by substitution .
Chemical Synthesis
1-(Bromomethyl)cyclopentene: is employed in the synthesis of various chemical compounds. Its bromomethyl group is reactive and can be used to introduce a methyl group onto other molecules, which is a common requirement in chemical synthesis .
Photoreactive Studies
The compound’s structure allows it to participate in photochemical reactions. Researchers can use 1-(Bromomethyl)cyclopentene in studies to understand the mechanisms of light-induced chemical reactions, which are important in fields like photodynamic therapy .
Flow Chemistry
It’s also applicable in flow chemistry, where it can be used in continuous-flow processes for the bromination of conjugated allylic compounds. This method offers advantages over traditional batch processes, such as improved conversion rates and selectivity .
Analytical Chemistry
In analytical chemistry, 1-(Bromomethyl)cyclopentene can be used as a standard or reagent in various analytical methods. It can help in the development of new analytical techniques for detecting and quantifying similar structures in complex mixtures .
Green Chemistry
Lastly, it finds application in green chemistry, where it can replace more hazardous brominating agents. Its use aligns with the principles of green chemistry, aiming to reduce the use of toxic substances and the generation of hazardous waste .
Safety and Hazards
Safety data sheets suggest that 1-(Bromomethyl)cyclopentene should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
1-(bromomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTOTGQBAVKSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454183 | |
| Record name | 1-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69543-15-3 | |
| Record name | 1-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)cyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)



